Methyldiiodoarsine

Vue d'ensemble

Description

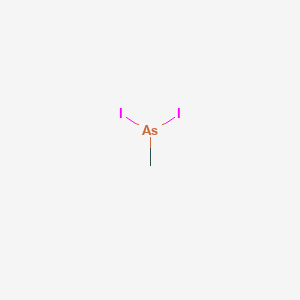

Methyldiiodoarsine, also known as diiodomethylarsine or methylarsine diiodide, is a chemical compound with the molecular formula CH₃AsI₂ and a molecular weight of 343.77 g/mol . It is recognized for its high toxicity and is primarily used in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyldiiodoarsine can be synthesized through the reaction of methylarsine with iodine. The reaction typically occurs under controlled conditions to ensure the proper formation of the diiodo compound. The general reaction is as follows:

CH3AsH2+I2→CH3AsI2+H2

Industrial Production Methods: While this compound is not commonly produced on an industrial scale due to its high toxicity, it is synthesized in laboratory settings for research purposes. The production involves careful handling and specific safety protocols to prevent exposure.

Analyse Des Réactions Chimiques

Types of Reactions: Methyldiiodoarsine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methylarsinic acid.

Reduction: It can be reduced to methylarsine.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogen exchange reactions can be performed using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Methylarsinic acid.

Reduction: Methylarsine.

Substitution: Various methylarsine halides.

Applications De Recherche Scientifique

Methyldiiodoarsine is primarily used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

Medicine: Research is conducted to understand its potential therapeutic applications and toxicological effects.

Industry: Although not widely used in industry, it serves as a model compound for studying arsenic chemistry and its interactions with other elements.

Mécanisme D'action

Methyldiiodoarsine exerts its effects primarily through the inhibition of thioredoxin reductase. This enzyme plays a key role in maintaining the redox balance within cells and protecting against oxidative stress. By inhibiting thioredoxin reductase, this compound disrupts the cellular redox state, leading to increased oxidative stress and potential cell damage .

Comparaison Avec Des Composés Similaires

Methyldiiodoarsine can be compared with other arsenic-containing compounds such as:

Methylarsine: Similar in structure but lacks the iodine atoms.

Dimethylarsine: Contains two methyl groups instead of one.

Trimethylarsine: Contains three methyl groups.

Uniqueness: this compound is unique due to the presence of two iodine atoms, which significantly influence its reactivity and toxicity. This makes it a valuable compound for studying the effects of halogenation on arsenic compounds.

Activité Biologique

Methyldiiodoarsine (MDA) is a methylated organoarsenic compound that has garnered attention due to its potential biological activity and toxicity. This article explores the biological mechanisms, metabolic pathways, and toxicological effects associated with MDA, drawing from diverse research studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl group and two iodine atoms attached to an arsenic atom. This configuration contributes to its reactivity and biological interactions. The compound's molecular formula is , with a molar mass of approximately 285.8 g/mol.

Metabolism and Biotransformation

The metabolism of this compound in mammals primarily involves its conversion into various methylated arsenicals. Research indicates that trivalent arsenicals, such as MDA, undergo biomethylation processes in the liver, resulting in the formation of mono-, di-, and trimethylated metabolites. The key metabolic pathways include:

- Enzymatic Methylation : MDA can be enzymatically converted to monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), which are known to exhibit higher toxicity than their pentavalent counterparts .

- Glutathione Conjugation : The reaction of MDA with glutathione (GSH) leads to the formation of arsenic-glutathione complexes, which play a critical role in detoxification and transport within the body .

Toxicological Effects

This compound exhibits significant cytotoxicity and genotoxicity, particularly in human cell lines. Studies have shown that:

- Cellular Uptake : MDA is readily taken up by fibroblast cells compared to hepatoma cells, indicating a differential susceptibility based on cell type. The uptake of MDA correlates with its potential for inducing DNA damage .

- Genotoxicity : Prolonged exposure to MDA has been linked to increased micronucleus formation in cultured cells, suggesting that it disrupts normal cellular processes and may lead to carcinogenic outcomes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cellular Effects : A study conducted on Chinese hamster ovary (CHO-9) cells revealed that MDA induced significant genotoxic effects after 24 hours of exposure. The study highlighted the compound's ability to penetrate cell membranes more effectively than other arsenic species .

- Metabolic Pathways Exploration : Research examining the metabolic fate of MDA indicated that it forms stable complexes with glutathione, which are crucial for its transport from the liver to other tissues for excretion .

Table 1: Summary of Biological Activity of this compound

| Parameter | Observation |

|---|---|

| Chemical Formula | |

| Molar Mass | 285.8 g/mol |

| Primary Metabolites | MMA(III), DMA(III) |

| Cellular Uptake | Higher in fibroblasts than hepatoma cells |

| Genotoxic Effects | Induces micronuclei formation |

| Stability of Arsenic-GSH Complexes | More stable than arsenite complexes |

Propriétés

IUPAC Name |

diiodo(methyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3AsI2/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSUVMABCXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992798 | |

| Record name | Methylarsonous diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.765 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7207-97-8 | |

| Record name | Arsonous diiodide, methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7207-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine, diiodomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007207978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarsonous diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.